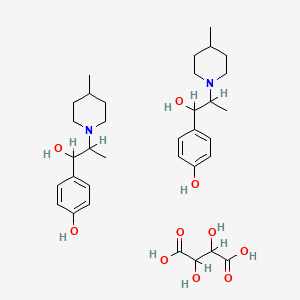
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a methylpiperidino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Introduction of the Methylpiperidino Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to introduce the methylpiperidino group.
Formation of the Propanol Backbone: The final step involves the addition of a propanol group to the intermediate compound, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 1-(p-Hydroxyphenyl)-2-(4-ethylpiperidino)propan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)butan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-2-ol tartrate
Uniqueness
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
特性
CAS番号 |
23210-53-9 |
|---|---|
分子式 |
C34H52N2O10 |
分子量 |
648.8 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(4-methylpiperidin-1-yl)propyl]phenol |
InChI |
InChI=1S/2C15H23NO2.C4H6O6/c2*1-11-7-9-16(10-8-11)12(2)15(18)13-3-5-14(17)6-4-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,11-12,15,17-18H,7-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
NSMCKXQPSXGWQI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





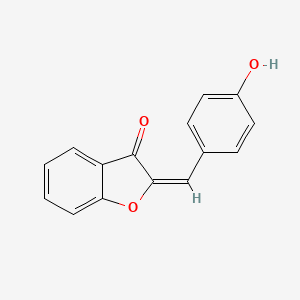

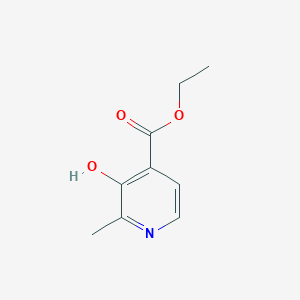
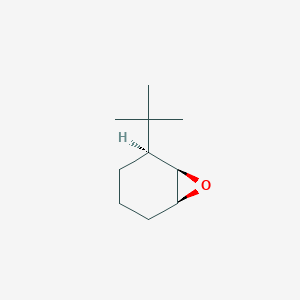
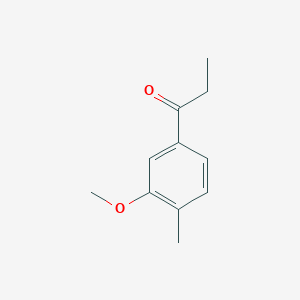
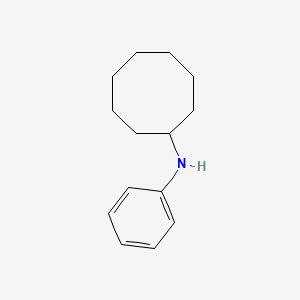
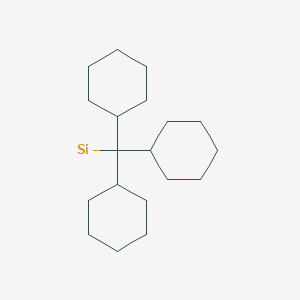


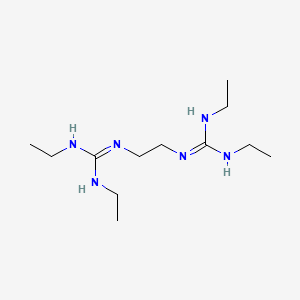
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
